molecular formula C20H18N2O4 B432918 ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate CAS No. 93065-69-1

ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate

Cat. No.: B432918
CAS No.: 93065-69-1
M. Wt: 350.4g/mol
InChI Key: WKTFAPPNWGMLNE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate is a chemical compound with the molecular formula C20H18N2O4 . It has an average mass of 350.368 Da and a monoisotopic mass of 350.126648 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A specific synthesis method for a similar compound involved the reaction of 2-cyano-3-(1-phenyl-1H-pyrazol-4-yl) acryloyl chloride with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and an acetic acid ethyl ester group .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis of New Thiazoles and Pyrazolopyrimidines : This compound has been utilized in the synthesis of new thiazoles and pyrazolopyrimidines containing an antipyrine moiety. These compounds are synthesized through specific reactions involving halo ketones or halo esters, indicating its utility in creating novel chemical structures (Abdelhamid & Afifi, 2010).

  • Antimicrobial Activity : Another study explored the synthesis of derivatives from substituted simple phenols, where ethylchloroacetate was used in the presence of anhydrous potassium carbonate to yield substituted ethyl phenoxy acetate. These synthesized compounds showed antimicrobial activity against various bacterial and fungal strains (Chandrashekhar, Reddy, & Fasiulla, 2013).

  • Synthesis of Novel Derivatives : A research focused on the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate, leading to the synthesis of novel derivatives. This demonstrates the compound's role in producing diverse chemical structures (Stanovnik et al., 2005).

  • Antioxidant Properties : The compound has been implicated in the synthesis of antioxidant phenolic compounds from walnut kernels. This highlights its potential in producing compounds with significant antioxidant activities (Zhang et al., 2009).

  • Biological Evaluation for Cancer Treatment : Ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate derivatives have been evaluated for their potential in suppressing lung cancer cell growth, indicating its relevance in medicinal chemistry and oncology research (Zheng et al., 2010).

Safety and Hazards

The safety information for ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate and similar compounds could involve exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing new synthetic techniques and investigating the biological activity of pyrazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-25-19(23)14-26-18-11-7-6-10-17(18)20(24)15-12-21-22(13-15)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTFAPPNWGMLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from (2-hydroxyphenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone (264 mg, 1.0 mmol) and ethyl bromoacetate according to GP2 to give 235 mg (67%) of the title compound as white solid: 1H NMR (CDCl3): δ 1.26 (t, J=7.1 Hz, 3H), 4.24 (q, J=7.1 Hz, 2H), 4.67 (s, 2H), 6.84 (d, J=8.3 Hz, 1H), 7.10 (ts, J=7.4, 0.8 Hz, 1 Hz), 7.29-7.36 (m, 1H), 7.41-7.53 (m, 4H), 7.72-7.78 (m, 2H), 8.18 (s, 1H), 8.58 (s, 1H); 13C NMR (CDCl3): δ 14.3, 61.7, 65.4, 112.2, 118.8, 119.3, 119.7, 120.0, 122.1, 125.8, 127.6, 129.7, 129.9, 130.1, 130.6, 131.8, 132.1, 136.3, 139.7, 142.8, 155.0, 168.9, 188.7.
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

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